molecular formula C12H10N4O3S B11471138 Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate

Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate

Cat. No.: B11471138
M. Wt: 290.30 g/mol
InChI Key: UVPHWCRNRXNMHB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a suitable amine with a carbonyl compound, followed by cyclization with a sulfur-containing reagent to form the thiadiazole ring. The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate can be compared with other heterocyclic compounds, such as:

    Quinoxalines: These compounds share a similar core structure but may lack the thiadiazole ring, leading to different chemical and biological properties.

    Thiadiazoles: These compounds contain the thiadiazole ring but may differ in other parts of their structure, affecting their reactivity and applications.

    Carboxylates: Compounds with carboxylate groups can have similar reactivity in esterification and hydrolysis reactions but may differ in their overall biological activity.

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

ethyl 6-methyl-7-oxo-[1,2,5]thiadiazolo[3,4-h]quinoxaline-8-carboxylate

InChI

InChI=1S/C12H10N4O3S/c1-3-19-12(18)10-11(17)16(2)7-5-4-6-8(9(7)13-10)15-20-14-6/h4-5H,3H2,1-2H3

InChI Key

UVPHWCRNRXNMHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC3=NSN=C32)N(C1=O)C

Origin of Product

United States

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